Unraveling the Core Mechanism of BAY-5094: A Covalent Inverse Agonist of PPARγ
Unraveling the Core Mechanism of BAY-5094: A Covalent Inverse Agonist of PPARγ
For Immediate Release
CAMBRIDGE, MA – BAY-5094, a novel small molecule, operates as a covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor implicated in a range of physiological processes, including lipid metabolism and inflammation. This in-depth guide elucidates the mechanism of action of BAY-5094, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. The primary application of BAY-5094 and its analogs, such as BAY-5516 and BAY-9683, is in the treatment of disorders characterized by hyperactivated PPARγ, with a significant focus on luminal bladder cancer.[1][2]
Core Mechanism: Covalent Modification and Co-repressor Recruitment
BAY-5094 is a member of the 4-chloro-6-fluoroisophthalamide series of compounds that exert their effects through a unique covalent binding mechanism. The molecule's electrophilic "warhead" forms a covalent bond with a reactive cysteine residue located within the ligand-binding domain (LBD) of PPARγ. This irreversible interaction is central to its function as an inverse agonist.
The binding of BAY-5094 to PPARγ induces a significant conformational change in the receptor. This altered conformation disrupts the binding of co-activator proteins, which are necessary for initiating gene transcription. More importantly, it enhances the recruitment of co-repressor proteins, such as Nuclear Receptor Co-repressor 1 (NCoR1) and NCoR2.[1][2] The formation of this stable PPARγ-BAY-5094-co-repressor complex leads to the active repression of PPARγ target gene expression.
Structural studies of related compounds in this series suggest that a key feature, the difluorobenzyl "warhead" extension, plays a crucial role in physically destabilizing Helix 12 (H12) of the PPARγ LBD. This destabilization is a critical step that facilitates the binding of co-repressors, thereby switching off the transcriptional activity of PPARγ.
Signaling Pathway of BAY-5094
The signaling pathway affected by BAY-5094 centers on the modulation of PPARγ's transcriptional regulation. In its hyperactivated state, often found in luminal bladder cancer, PPARγ promotes the expression of genes that drive cell proliferation and survival. BAY-5094 intervenes by directly targeting PPARγ and converting it into a transcriptional repressor.
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY-5094 and its analogs from preclinical studies. This data highlights the potency and efficacy of these compounds in modulating PPARγ activity.
| Compound | TR-FRET PPARγ-NCoR2 Interaction (EC50, nM) |
| BAY-5094 | Data not publicly available |
| BAY-5516 | 1.6 |
| BAY-9683 | 0.8 |
| Compound | Cell Proliferation (IC50, nM) in UM-UC-9 cells |
| BAY-5094 | Data not publicly available |
| BAY-5516 | 3.9 |
| BAY-9683 | 1.8 |
| Compound | In Vivo Tumor Growth Inhibition (%) in luminal bladder cancer xenograft model |
| BAY-5094 | Pharmacodynamic regulation of PPARG target genes observed in vivo[1][2] |
| BAY-5516 | Data not publicly available |
| BAY-9683 | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of BAY-5094 and its analogs are outlined below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ-NCoR2 Interaction
This assay is designed to quantify the recruitment of the co-repressor NCoR2 to the PPARγ LBD in the presence of an inverse agonist.
Protocol:
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Reagents:
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GST-tagged PPARγ-LBD (Ligand Binding Domain)
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Europium-labeled anti-GST antibody (Donor fluorophore)
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Biotinylated NCoR2 peptide
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Streptavidin-Allophycocyanin (APC) (Acceptor fluorophore)
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Assay Buffer (e.g., PBS with 0.01% BSA)
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Test compounds (e.g., BAY-5094) serially diluted in DMSO.
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Procedure:
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Add 2 µL of the test compound dilutions to the wells of a low-volume 384-well plate.
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Prepare a master mix containing GST-PPARγ-LBD, biotinylated NCoR2 peptide, and assay buffer.
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Dispense 8 µL of the master mix into each well.
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Incubate for 15 minutes at room temperature.
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Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.
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Add 10 µL of the detection mix to each well.
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Incubate for 1 hour at room temperature, protected from light.
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Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
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Data Analysis:
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Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
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Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
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Cell Proliferation Assay
This assay measures the effect of BAY-5094 on the proliferation of cancer cell lines with hyperactivated PPARγ, such as the luminal bladder cancer cell line UM-UC-9.
Protocol:
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Cell Culture:
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Culture UM-UC-9 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
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Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Procedure:
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Seed UM-UC-9 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Prepare serial dilutions of BAY-5094 in the growth medium.
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Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of BAY-5094. Include a vehicle control (e.g., DMSO).
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Incubate the plates for 72 hours.
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Add 10 µL of a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well.
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Incubate for the time specified by the reagent manufacturer (typically 1-4 hours).
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Measure the absorbance or luminescence using a microplate reader.
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Data Analysis:
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Normalize the readings to the vehicle control to determine the percentage of cell viability.
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Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
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Conclusion
BAY-5094 represents a promising therapeutic agent that functions as a covalent inverse agonist of PPARγ. Its mechanism of action, involving the covalent modification of the PPARγ LBD and subsequent recruitment of co-repressors, leads to the targeted repression of genes that drive diseases such as luminal bladder cancer. The provided data and experimental protocols offer a comprehensive overview for researchers engaged in the study and development of novel PPARγ-targeted therapies. Further in vivo studies will be crucial to fully elucidate the therapeutic potential of BAY-5094.
References
- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PUBDB [bib-pubdb1.desy.de]
- 2. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

